2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Catalog No.
S15989143
CAS No.
M.F
C22H23NO6
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyr...

Product Name

2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one

IUPAC Name

2-(hydroxymethyl)-1,5-bis[(4-methoxyphenyl)methoxy]pyridin-4-one

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H23NO6/c1-26-19-7-3-16(4-8-19)14-28-22-12-23(18(13-24)11-21(22)25)29-15-17-5-9-20(27-2)10-6-17/h3-12,24H,13-15H2,1-2H3

InChI Key

IPJWVNGXIGVLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)OCC3=CC=C(C=C3)OC

2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one is a complex organic compound characterized by its unique structural features. The compound consists of a pyridine ring substituted with hydroxymethyl and two 4-methoxybenzyl ether groups. Its chemical formula is C_{20}H_{23}N_{1}O_{4}, and it has a molecular weight of approximately 341.41 g/mol. The presence of both hydroxymethyl and methoxybenzyl groups contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Ether Cleavage: Under acidic conditions, the methoxybenzyl ether groups may be cleaved to yield phenolic compounds.
  • Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid, which may enhance its biological activity.

Preliminary studies suggest that 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one exhibits notable biological properties:

  • Antioxidant Activity: The compound may act as a free radical scavenger due to the presence of the hydroxymethyl group.
  • Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains, indicating potential for this compound as an antimicrobial agent.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for diseases such as cancer or diabetes.

The synthesis of 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one typically involves several steps:

  • Formation of the Pyridine Ring: Starting from pyridine derivatives, the ring can be functionalized through electrophilic aromatic substitution to introduce hydroxymethyl and methoxybenzyl groups.
  • Etherification: The introduction of methoxybenzyl groups can be achieved through etherification reactions using suitable alkylating agents.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for the development of new drugs targeting oxidative stress-related diseases.
  • Agricultural Chemistry: Its antimicrobial properties may be explored for use in agricultural fungicides or bactericides.
  • Material Science: The unique structure may find applications in the development of novel materials with specific electronic or optical properties.

Interaction studies are crucial to understanding how 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its efficacy as a drug candidate.
  • Metabolic Pathway Analysis: Studies on how this compound is metabolized within biological systems can elucidate its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesBiological Activity
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one59281-14-0Hydroxymethyl group, benzyloxy substitutionAntimicrobial
3-(Benzyloxy)-2-methylpyridin-4(1H)-one61160-18-7Methyl substitution on pyridineAntioxidant
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate1206102-07-9Carboxylate group presentPotential enzyme inhibitor
5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one70033-61-3Hydroxymethyl and phenyl substitutionAntioxidant

The uniqueness of 2-(Hydroxymethyl)-1,5-bis((4-methoxybenzyl)oxy)pyridin-4(1H)-one lies in its dual methoxybenzyl ether groups which enhance its lipophilicity and potentially improve bioavailability compared to other similar compounds. This structural feature may also contribute to a distinct mechanism of action in biological systems.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

397.15253745 g/mol

Monoisotopic Mass

397.15253745 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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